Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride
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Overview
Description
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is a coordination complex with the molecular formula C6H3Cl5N2Pt and a molecular weight of 475.44 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride typically involves the reaction of platinum(II) chloride with 3,4,5-trichlorobenzene-1,2-diamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand substitution reactions are typically carried out in polar solvents like DMF or DMSO under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) complexes. Substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis . The molecular targets include DNA and various proteins involved in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with a more stable structure and reduced side effects.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
72596-01-1 |
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Molecular Formula |
C6H3Cl5N2Pt |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(2-azanidyl-3,4,5-trichlorophenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H3Cl3N2.2ClH.Pt/c7-2-1-3(10)6(11)5(9)4(2)8;;;/h1,10-11H;2*1H;/q-2;;;+4/p-2 |
InChI Key |
NEZAFSJUBMDKMH-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
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